N-cyclopropyl-3,3-dimethylbutanamide

Catalog No.
S3026213
CAS No.
1090960-10-3
M.F
C9H17NO
M. Wt
155.241
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-cyclopropyl-3,3-dimethylbutanamide

CAS Number

1090960-10-3

Product Name

N-cyclopropyl-3,3-dimethylbutanamide

IUPAC Name

N-cyclopropyl-3,3-dimethylbutanamide

Molecular Formula

C9H17NO

Molecular Weight

155.241

InChI

InChI=1S/C9H17NO/c1-9(2,3)6-8(11)10-7-4-5-7/h7H,4-6H2,1-3H3,(H,10,11)

InChI Key

UTAZYGKTMSUYNF-UHFFFAOYSA-N

SMILES

CC(C)(C)CC(=O)NC1CC1

solubility

not available

Organic Synthesis and Medicinal Chemistry

    Scientific Field: Organic chemistry, medicinal chemistry

    Summary: N-cyclopropyl-3,3-dimethylbutanamide serves as a versatile building block in organic synthesis. Its cyclopropyl group introduces strain, leading to interesting reactivity patterns.

    Methods/Experimental Procedures: Researchers can incorporate this compound into synthetic routes by using standard organic reactions (e.g., nucleophilic substitutions, cyclizations, or cross-couplings).

    Results/Outcomes: The resulting products may have unique three-dimensional structures, which can be further modified for drug development.

Asymmetric [3 + 2] Photocycloadditions

    Scientific Field: Organic chemistry, photochemistry

    Summary: Recent research has explored asymmetric [3 + 2] photocycloadditions using cyclopropylamines. These reactions create complex molecular architectures with high enantioselectivity.

    Methods/Experimental Procedures: Chiral hydrogen-bonding (H-bonding) catalysis is employed to induce enantiocontrol. The cyclopropylamines act as substrates, participating in photochemical reactions with electron-rich or electron-neutral olefins.

    Results/Outcomes: The method enables the construction of all-carbon quaternary stereocenters, valuable for drug discovery and asymmetric catalysis.

N-cyclopropyl-3,3-dimethylbutanamide is a chemical compound characterized by its unique cyclopropyl group and a branched amide structure. Its molecular formula is C7H13NOC_7H_{13}NO, and it has a molecular weight of approximately 129.19 g/mol. This compound features a cyclopropyl ring attached to a butanamide backbone, which contributes to its distinct chemical properties and potential biological activities.

Several methods have been reported for synthesizing N-cyclopropyl-3,3-dimethylbutanamide:

  • Direct Amidation: The compound can be synthesized through the direct reaction of cyclopropyl amines with appropriate acylating agents.
  • Cycloaddition Reactions: Utilizing photocycloaddition methods can yield this compound by reacting cyclopropylamines with olefins under light irradiation conditions .
  • Functionalization of Precursor Compounds: Starting from readily available cyclopropyl derivatives, various functionalization steps can lead to the formation of the desired amide.

N-cyclopropyl-3,3-dimethylbutanamide has potential applications in:

  • Pharmaceuticals: Given its structural characteristics, it may serve as a lead compound for developing new drugs targeting specific enzymes or receptors.
  • Chemical Research: It can be used as a building block in organic synthesis and materials science.
  • Agricultural Chemicals: Similar compounds have been explored for use in agrochemicals due to their biological activity.

Several compounds share structural similarities with N-cyclopropyl-3,3-dimethylbutanamide. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeKey Features
N-cyclohexyl-3,3-dimethylbutanamideCyclohexyl amideLarger ring size; different steric properties
(S)-2-amino-N-cyclobutyl-3,3-dimethylbutanamideCyclobutyl amideContains an amino group; potential for different reactivity
N-methoxy-N,3-dimethylbutanamideMethoxy-substituted amideFeatures a methoxy group affecting polarity

N-cyclopropyl-3,3-dimethylbutanamide stands out due to its unique cyclopropyl structure that may influence its reactivity and biological interactions compared to these similar compounds.

XLogP3

1.8

Dates

Last modified: 08-17-2023

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